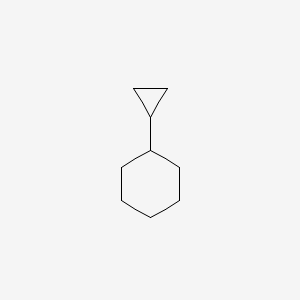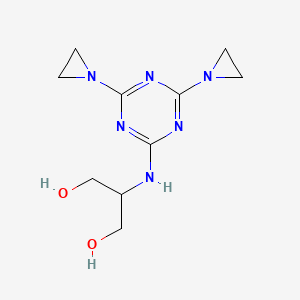
Arsine, (2-chloroethylthio)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, (2-chloroethylthio)dimethyl- is an organoarsenic compound with the molecular formula C4H10AsClS. This compound is part of a broader class of organoarsenic compounds, which are known for their diverse applications and significant toxicity. The presence of both arsenic and sulfur in its structure makes it a compound of interest in various fields, including chemistry and toxicology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arsine, (2-chloroethylthio)dimethyl- typically involves the reaction of dimethylarsine with 2-chloroethylthiol. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3)_2\text{AsH} + \text{ClCH}_2\text{CH}_2\text{SH} \rightarrow \text{(CH}_3)_2\text{AsSCH}_2\text{CH}_2\text{Cl} ]
Industrial Production Methods
Industrial production of Arsine, (2-chloroethylthio)dimethyl- involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, (2-chloroethylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent arsenic compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives.
Wissenschaftliche Forschungsanwendungen
Arsine, (2-chloroethylthio)dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its toxicological effects and potential use in biological assays.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds used in electronic devices.
Wirkmechanismus
The mechanism of action of Arsine, (2-chloroethylthio)dimethyl- involves its interaction with cellular components, leading to the disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes and other proteins with reactive thiol groups, and the pathways involved are primarily related to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Arsine, (2-chloroethylmercapto)dimethyl-
- Arsine, tris(2-chloroethenyl)-
- Arsine, dimethyl(2-chloroethyl)-
Uniqueness
Arsine, (2-chloroethylthio)dimethyl- is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds. Its specific combination of functional groups makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
64049-09-8 |
|---|---|
Molekularformel |
C4H10AsClS |
Molekulargewicht |
200.56 g/mol |
IUPAC-Name |
2-chloroethylsulfanyl(dimethyl)arsane |
InChI |
InChI=1S/C4H10AsClS/c1-5(2)7-4-3-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
JELJXDNWQGZFEX-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)SCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)


![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)





![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)



